N-(5-Bromo-4-methylpyridin-2-YL)benzamide
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Overview
Description
“N-(5-Bromo-4-methylpyridin-2-YL)benzamide” is an aromatic amide . It is a compound that consists of benzene bearing a single carboxamido substituent .
Synthesis Analysis
The synthesis of this compound can be achieved through the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine . This reaction can be performed directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to produce these novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR . The molecular formula of this compound is C14H11BrF2N2O2 .Chemical Reactions Analysis
The chemical reactions involving this compound can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.6±0.1 g/cm3, boiling point of 368.1±42.0 °C at 760 mmHg, and a molar refractivity of 78.4±0.3 cm3 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-bromo-4-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-7-12(15-8-11(9)14)16-13(17)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFCXELSXMMSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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